molecular formula C34H50N8O10 B14784393 Iegr-amc

Iegr-amc

Cat. No.: B14784393
M. Wt: 730.8 g/mol
InChI Key: YWSYLEUAJLDOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Ile-Glu-Gly-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to a growing peptide chain, protected by the tert-butyloxycarbonyl (Boc) group. The final product is obtained by coupling the peptide with 7-amido-4-methylcoumarin (AMC) under specific reaction conditions.

Industrial Production Methods

Industrial production of Boc-Ile-Glu-Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced as a white powder with a purity greater than 97%.

Chemical Reactions Analysis

Types of Reactions

Boc-Ile-Glu-Gly-Arg-AMC undergoes hydrolysis reactions catalyzed by factor Xa and acrosin from the ascidian Halocynthia roretzi. These reactions result in the cleavage of the peptide bond, releasing the fluorogenic AMC moiety .

Common Reagents and Conditions

The hydrolysis reactions are typically carried out in aqueous buffers at physiological pH. Common reagents include factor Xa and acrosin enzymes, which specifically recognize and cleave the peptide substrate .

Major Products Formed

The major product formed from the hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzyme activity in various assays .

Scientific Research Applications

Boc-Ile-Glu-Gly-Arg-AMC is extensively used in scientific research for the following applications:

Mechanism of Action

Boc-Ile-Glu-Gly-Arg-AMC exerts its effects by serving as a substrate for factor Xa and acrosin enzymes. Upon recognition and binding by these enzymes, the peptide bond is cleaved, releasing the fluorogenic AMC moiety. The fluorescence emitted by AMC can be quantitatively measured, providing insights into enzyme activity and inhibition .

Comparison with Similar Compounds

Similar Compounds

    Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate for factor Xa, but with different amino acid sequence.

    Boc-Leu-Gly-Arg-AMC: Similar substrate with leucine instead of isoleucine.

    Boc-Ala-Glu-Gly-Arg-AMC: Contains alanine instead of isoleucine

Uniqueness

Boc-Ile-Glu-Gly-Arg-AMC is unique due to its specific recognition by factor Xa and acrosin enzymes, making it highly suitable for assays involving these proteases. Its strong fluorogenic properties also make it a preferred choice for sensitive and accurate measurements .

Properties

Molecular Formula

C34H50N8O10

Molecular Weight

730.8 g/mol

IUPAC Name

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37)

InChI Key

YWSYLEUAJLDOJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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